molecular formula C14H19N3O2 B4180591 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B4180591
M. Wt: 261.32 g/mol
InChI Key: IGEAOEFDPIDREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as PFP, is a chemical compound that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act as a sigma-1 receptor agonist. This activation of the sigma-1 receptor may lead to increased calcium release and modulation of ion channels, ultimately leading to changes in neuronal activity.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain, which may contribute to its potential therapeutic effects. 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been shown to have anti-inflammatory effects and may modulate the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is relatively unstable and may degrade over time, which can make it difficult to work with in lab experiments. Additionally, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine and how it may be used to treat these conditions. Additionally, 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may have potential applications in the treatment of pain and inflammation, and further research is needed to explore these possibilities. Finally, the development of more stable and water-soluble forms of 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine may make it a more useful tool for scientific research.

Scientific Research Applications

1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. 1-(2-pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

oxolan-2-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c18-14(12-4-3-11-19-12)17-9-7-16(8-10-17)13-5-1-2-6-15-13/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEAOEFDPIDREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790372
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-Pyridinyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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